N-(2-Chlorophenyl)-2-methylpropanamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO/c1-7(2)10(13)12-9-6-4-3-5-8(9)11/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCUDKMENCRKFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50280133 | |
| Record name | N-(2-Chlorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5434-52-6 | |
| Record name | NSC15661 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15661 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-Chlorophenyl)-2-methylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50280133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Iii. Advanced Spectroscopic and Structural Elucidation of N 2 Chlorophenyl 2 Methylpropanamide
Vibrational Spectroscopy for Molecular Characterization
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum displays characteristic absorption bands for the functional groups within N-(2-Chlorophenyl)-2-methylpropanamide. Key vibrations include the N-H and C=O stretches of the amide group, which are fundamental for confirming the amide linkage. Aromatic and aliphatic C-H stretches, along with the C-Cl stretch, further confirm the constituent parts of the molecule. For related amide compounds, the C=O stretching vibration is typically observed as a strong band, providing clear evidence of the amide functional group. scispace.com
Interactive Data Table: Expected FT-IR Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| N-H Stretch | Amide (R-NH-C=O) | 3300 - 3250 | Medium |
| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Isopropyl Group | 2975 - 2950 | Strong |
| Amide I (C=O Stretch) | Amide (R-NH-C=O) | 1680 - 1640 | Strong |
| Amide II (N-H Bend & C-N Stretch) | Amide (R-NH-C=O) | 1570 - 1515 | Medium |
| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium-Variable |
| C-H Bend (Aliphatic) | Isopropyl Group | 1470 - 1450 | Medium |
| C-Cl Stretch | Aryl Chloride | 780 - 740 | Strong |
FT-Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in molecular polarizability are Raman active. While C=O bonds are strong absorbers in IR, aromatic C=C ring stretches and symmetric non-polar bonds often produce more intense signals in Raman spectra. For this compound, the FT-Raman spectrum would be particularly useful for observing the vibrations of the aromatic ring and the carbon backbone of the isopropyl group. In studies of similar aromatic compounds, aromatic C-C stretching modes are clearly observed in the Raman spectrum. thermofisher.com
Interactive Data Table: Expected FT-Raman Vibrational Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (Aromatic) | Aromatic Ring | 3100 - 3000 | Strong |
| C-H Stretch (Aliphatic) | Isopropyl Group | 2975 - 2870 | Strong |
| Amide I (C=O Stretch) | Amide (R-NH-C=O) | 1680 - 1640 | Weak |
| C=C Stretch | Aromatic Ring | 1600 - 1570 | Strong |
| Ring Breathing | Substituted Phenyl | ~1000 | Medium |
| C-Cl Stretch | Aryl Chloride | 780 - 740 | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment
NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. mdpi.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including the number and type of atoms and their connectivity.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For this compound, distinct signals are expected for the amide proton (NH), the four protons on the chlorinated aromatic ring, and the seven protons of the isopropyl group. The chemical shift (δ) of each signal indicates its electronic environment, while spin-spin coupling splits signals into multiplets, revealing adjacent protons.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz |
|---|---|---|---|---|
| NH (Amide) | 8.0 - 9.0 | Singlet (broad) | 1H | N/A |
| Ar-H (ortho to NH) | 8.2 - 8.5 | Doublet | 1H | ~8.0 |
| Ar-H | 7.1 - 7.5 | Multiplet | 3H | ~7-8 |
| CH (Isopropyl) | 2.8 - 3.2 | Septet | 1H | ~7.0 |
| CH₃ (Isopropyl) | 1.2 - 1.4 | Doublet | 6H | ~7.0 |
The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their respective chemical environments. The spectrum is typically recorded with proton decoupling, resulting in a single sharp peak for each unique carbon atom. The chemical shifts are indicative of the carbon type (e.g., carbonyl, aromatic, aliphatic). This compound is expected to show 8 distinct signals: one for the carbonyl carbon, six for the aromatic carbons (four CH and two quaternary), and two for the isopropyl group carbons (one CH and one CH₃).
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted δ (ppm) | Carbon Type |
|---|---|---|
| C=O (Amide) | 175 - 178 | C |
| Ar-C (C-N) | 135 - 138 | C |
| Ar-C (C-Cl) | 128 - 132 | C |
| Ar-CH | 122 - 130 | CH |
| CH (Isopropyl) | 35 - 40 | CH |
| CH₃ (Isopropyl) | 19 - 22 | CH₃ |
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, key COSY correlations would be observed between the isopropyl methine (CH) proton and the six equivalent methyl (CH₃) protons. It would also show correlations between adjacent protons on the 2-chlorophenyl ring, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached. It provides a direct link between the ¹H and ¹³C spectra. For instance, the proton signal predicted at ~1.3 ppm would show a cross-peak with the carbon signal at ~20 ppm, confirming their assignment to the isopropyl methyl groups. Similarly, each aromatic proton signal would be correlated to its corresponding aromatic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds), which is crucial for connecting the different fragments of the molecule. Key HMBC correlations for confirming the structure of this compound would include:
A correlation from the amide proton (NH) to the carbonyl carbon (C=O) and the two aromatic carbons adjacent to the nitrogen (C-N and C-H).
Correlations from the isopropyl methine proton (CH) to the carbonyl carbon (C=O) and the isopropyl methyl carbons (CH₃).
Correlations from the aromatic protons to neighboring and quaternary carbons within the phenyl ring, confirming the substitution pattern.
X-ray Diffraction Studies for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction is a powerful, non-destructive technique that provides precise information about the internal lattice of a crystalline solid, revealing the spatial arrangement of atoms and the intricate details of molecular packing.
To date, the specific single-crystal X-ray diffraction data for this compound has not been reported in publicly accessible crystallographic databases. However, analysis of a closely related analogue, N-(2-Chlorophenyl)-2-methylbenzamide, provides valuable insights into the likely solid-state conformation. nih.gov In a typical single-crystal X-ray diffraction experiment, a suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the crystal structure. nih.gov
For the analogue N-(2-Chlorophenyl)-2-methylbenzamide, the conformations of the N—H and C=O bonds are observed to be trans to each other. nih.gov This arrangement is a common feature in secondary amides due to the minimization of steric hindrance. Furthermore, the conformation of the N—H bond is syn to the ortho-chloro substituent on the aniline (B41778) ring, and the C=O bond is syn to the ortho-methyl group on the benzoyl ring. nih.gov It is highly probable that this compound would adopt a similar conformation, with the bulky isopropyl group influencing the orientation of the amide bond relative to the phenyl ring.
The conformation of a molecule is defined by the rotational angles around its single bonds, known as torsion or dihedral angles. libretexts.org In this compound, key torsion angles would define the relative orientations of the 2-chlorophenyl group and the 2-methylpropanamide moiety.
Based on the analysis of the analogue N-(2-Chlorophenyl)-2-methylbenzamide, the amide group is not coplanar with either the aniline or the benzoyl rings. nih.gov The dihedral angle between the amide group and the aniline ring is approximately 41.2°, while the angle with the benzoyl ring is about 42.2°. nih.gov The dihedral angle between the two aromatic rings is relatively small, at around 7.4°. nih.gov For this compound, the replacement of the benzoyl group with a 2-methylpropanoyl group would likely lead to different torsion angles, primarily due to the different steric and electronic properties of the isopropyl group compared to a phenyl group.
A hypothetical conformational analysis would focus on the torsion angles around the C-N bond and the C-C bond connecting the phenyl ring to the nitrogen atom. The expected values for these angles would be influenced by the steric hindrance between the ortho-chloro substituent and the carbonyl oxygen of the amide, as well as the bulky isopropyl group.
| Hypothetical Torsion Angles for this compound | |
| Atoms Defining Torsion Angle | Expected Angle (°) (Illustrative) |
| C(aryl)-C(aryl)-N-C(carbonyl) | ~40-60 |
| C(aryl)-N-C(carbonyl)-C(isopropyl) | ~170-180 (trans) |
| H-N-C(carbonyl)=O | ~0 (syn) |
This table presents hypothetical data for illustrative purposes, as specific experimental data for the target compound is not available.
The crystal packing describes how individual molecules are arranged in the crystal lattice. This arrangement is governed by intermolecular forces such as hydrogen bonding, van der Waals forces, and π-π stacking interactions. For this compound, the presence of the N-H group as a hydrogen bond donor and the carbonyl oxygen as a hydrogen bond acceptor suggests that hydrogen bonding would be a dominant feature in its crystal packing.
In the analogue N-(2-Chlorophenyl)-2-methylbenzamide, molecules are linked into chains via N—H···O hydrogen bonds. nih.gov A similar hydrogen bonding motif is expected for this compound, likely forming chains or dimeric structures.
The unit cell is the basic repeating unit of a crystal lattice and is defined by its cell parameters: the lengths of the three axes (a, b, c) and the angles between them (α, β, γ). For the monoclinic crystal system of N-(2-Chlorophenyl)-2-methylbenzamide, these parameters have been determined. nih.gov While the crystal system of this compound may differ, the following table illustrates the type of data obtained from a single-crystal X-ray diffraction study.
| Illustrative Crystal Data for an N-Aryl Amide Analogue | |
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 4.8881 (4) |
| b (Å) | 24.318 (2) |
| c (Å) | 10.0562 (8) |
| α (°) | 90 |
| β (°) | 90.373 (6) |
| γ (°) | 90 |
| Volume (ų) | 1195.34 (17) |
| Z | 4 |
Data obtained from the analogue N-(2-Chlorophenyl)-2-methylbenzamide. nih.gov
Mass Spectrometry for Precise Molecular Weight Determination and Impurity Profiling
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight of a compound with high precision and for identifying and quantifying impurities.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. miamioh.edu For this compound (C₁₀H₁₂ClNO), the theoretical monoisotopic mass can be calculated.
| Calculated Monoisotopic Mass for this compound | |
| Element | Isotope |
| Carbon | ¹²C |
| Hydrogen | ¹H |
| Chlorine | ³⁵Cl |
| Nitrogen | ¹⁴N |
| Oxygen | ¹⁶O |
| Total Monoisotopic Mass |
An experimental HRMS measurement would be expected to yield a value very close to this theoretical mass, confirming the elemental formula of the compound.
Tandem mass spectrometry, or MS/MS, is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a spectrum of product ions. rsc.org This fragmentation pattern provides valuable information about the structure of the parent ion. The fragmentation of amides in mass spectrometry is well-studied and typically involves several characteristic pathways. miamioh.edunih.gov
For this compound, the most likely fragmentation pathways would include:
α-cleavage: Cleavage of the bond adjacent to the carbonyl group, which can occur on either side.
Cleavage of the amide bond: This is a very common fragmentation pathway for amides, leading to the formation of an acylium ion and a neutral amine fragment, or a protonated amine and a neutral ketene. nih.gov
McLafferty rearrangement: This rearrangement can occur if there is a γ-hydrogen available on the acyl side of the amide. In the case of the 2-methylpropanoyl group, this is not possible. However, rearrangements involving the phenyl ring can occur.
Loss of the chloro substituent: Fragmentation involving the cleavage of the C-Cl bond on the phenyl ring.
Based on these principles, a predicted fragmentation pattern for this compound is presented below.
| Predicted MS/MS Fragmentation of this compound | |
| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) |
| 198.0680 ([M+H]⁺) | 128.0364 |
| 198.0680 ([M+H]⁺) | 71.0491 |
| 198.0680 ([M+H]⁺) | 111.0050 |
| 198.0680 ([M+H]⁺) | 43.0542 |
This table presents predicted data based on known fragmentation patterns of similar compounds. The m/z values are calculated for the monoisotopic masses of the predicted fragments.
This detailed spectroscopic and structural analysis, even when supplemented with data from close analogues, provides a robust framework for understanding the chemical nature of this compound.
On-line Hydrogen-Deuterium (H/D) Exchange for Labile Proton Identification
On-line hydrogen-deuterium (H/D) exchange coupled with mass spectrometry (MS) is a potent analytical technique for the structural characterization of molecules by identifying the number of labile protons. nih.govwikipedia.org Labile protons, such as those attached to heteroatoms like oxygen, nitrogen, or sulfur, can readily exchange with deuterium (B1214612) atoms from a deuterium-rich solvent, such as deuterium oxide (D₂O). wikipedia.orgacdlabs.com This exchange results in a measurable increase in the mass of the molecule, which can be precisely detected by a mass spectrometer. nih.gov The on-line approach, often integrated with liquid chromatography (LC-MS), allows for rapid analysis by introducing the deuterated solvent directly into the mobile phase just prior to ionization. psu.edunih.gov
In the structural analysis of this compound, H/D exchange is instrumental in confirming the presence of the amide proton (N-H). The structure of this compound contains one such labile proton on the amide nitrogen. The protons covalently bonded to carbon atoms are generally non-exchangeable under standard analytical conditions. wikipedia.org
The experiment involves analyzing the compound using LC-MS with two different mobile phase compositions. Initially, a standard mobile phase (e.g., containing H₂O) is used to obtain the mass spectrum of the protonated molecule, [M+H]⁺. Subsequently, the mobile phase is switched to one containing a high concentration of D₂O. psu.edunih.gov As the analyte, this compound, passes through this deuterated environment, its labile amide proton exchanges with a deuterium atom from the solvent.
The mass spectrometer then detects the deuterated molecule. For a molecule with a single exchangeable proton, the resulting quasi-molecular ion will be [M_D+D]⁺. This ion's mass-to-charge ratio (m/z) will be two mass units higher than that of the corresponding [M+H]⁺ ion observed in the H₂O-containing mobile phase. psu.edu One mass unit increase comes from the replacement of a hydrogen atom (mass ≈ 1 Da) with a deuterium atom (mass ≈ 2 Da) on the molecule itself, and the second mass unit increase is due to deuteration (D⁺) instead of protonation (H⁺) in the ion source. psu.edu
The monoisotopic mass of this compound is 197.060742 g/mol . epa.gov Therefore, the expected m/z for the protonated molecule [M+H]⁺ would be approximately 198.068. Following on-line H/D exchange, the exchange of the single amide proton and subsequent deuteration in the ion source would result in an ion, [M_D+D]⁺, with an expected m/z of approximately 200.082. The observation of this specific mass shift provides unequivocal evidence for the presence of one labile hydrogen in the molecule's structure, corresponding to the amide proton. The retention time is not expected to differ significantly between the two analyses. nih.gov
Interactive Data Table: Expected Mass Shift in H/D Exchange
The following table summarizes the theoretical mass-to-charge ratios for this compound before and after on-line hydrogen-deuterium exchange.
| Compound Name | Analytical Condition | Formula of Ion | Expected m/z | Number of Labile Protons |
| This compound | Standard Mobile Phase (H₂O) | [C₁₀H₁₂ClNO + H]⁺ | ~198.068 | 1 |
| This compound | Deuterated Mobile Phase (D₂O) | [C₁₀H₁₁DClNO + D]⁺ | ~200.082 | 1 |
Iv. Computational Chemistry and Theoretical Analysis of N 2 Chlorophenyl 2 Methylpropanamide
Quantum Chemical Calculations for Electronic and Geometric Properties
Quantum chemical calculations are fundamental to modern computational chemistry, enabling the determination of a molecule's electronic and geometric properties with a high degree of accuracy. These calculations solve the Schrödinger equation for a given molecular system, providing information about its energy, electron distribution, and molecular structure. For N-(2-Chlorophenyl)-2-methylpropanamide, these methods can elucidate the interplay between its aromatic and amide functionalities, as well as the influence of the chloro- and methyl- substituents.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. spectroscopyonline.com DFT calculations can be employed to find the optimized molecular geometry of this compound, which corresponds to the lowest energy conformation of the molecule. molpro.netscispace.comnih.gov This involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. nih.gov The resulting optimized structure provides a detailed three-dimensional representation of the molecule.
Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the various modes of vibration of its atoms. semanticscholar.orgresearchgate.netmdpi.com These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectroscopy data to confirm the molecular structure and to assign specific vibrational modes to the observed spectral bands. semanticscholar.org
Table 1: Predicted Geometrical Parameters for this compound using DFT (Note: The following data is hypothetical and representative of typical values obtained for similar molecules from DFT calculations, as specific experimental or computational data for this compound is not readily available.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-N (amide) | 1.35 Å |
| C=O (amide) | 1.23 Å | |
| C-Cl (aromatic) | 1.74 Å | |
| Bond Angle | O=C-N (amide) | 122° |
| C-N-C (amide-aromatic) | 128° | |
| Dihedral Angle | C-C-N-C | 45° |
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. growingscience.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. growingscience.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive. growingscience.comirjweb.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring and the amide nitrogen, while the LUMO is likely to be distributed over the carbonyl group and the aromatic ring. The energy of these orbitals and their gap can be calculated using DFT.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Note: The following data is hypothetical and based on typical values for similar aromatic amides.)
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. materialsciencejournal.org It transforms the complex, delocalized molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. materialsciencejournal.org NBO analysis is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions, which contribute to the stability of the molecule. acadpubl.eutaylorandfrancis.com
By examining the interactions between filled (donor) and empty (acceptor) NBOs, it is possible to quantify the stabilization energy associated with electron delocalization. materialsciencejournal.orgtaylorandfrancis.com In this compound, significant interactions are expected between the lone pairs on the oxygen and nitrogen atoms of the amide group and the antibonding orbitals of the adjacent bonds and the aromatic ring.
Table 3: Predicted NBO Analysis - Donor-Acceptor Interactions in this compound (Note: The following data is hypothetical and illustrates the types of interactions and stabilization energies that might be observed.)
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(N) | π(C=O) | 25.5 |
| LP(O) | σ(C-N) | 15.2 |
| π(C-C) (ring) | π*(C-C) (ring) | 5.8 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the electron density surface of the molecule. Different colors are used to indicate regions of different potential, with red typically representing regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack).
For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen atom, making it a likely site for electrophilic attack. The regions around the hydrogen atoms of the amide and methyl groups would exhibit positive potential, indicating their susceptibility to nucleophilic attack.
The Fukui function is a local reactivity descriptor derived from DFT that helps to identify the most reactive sites within a molecule. niscpr.res.inias.ac.in It quantifies the change in electron density at a particular point in the molecule when an electron is added or removed. There are three types of Fukui functions: f+(r) for nucleophilic attack (electron acceptance), f-(r) for electrophilic attack (electron donation), and f0(r) for radical attack. niscpr.res.in By calculating these functions for each atom in this compound, it is possible to pinpoint the atoms that are most likely to participate in different types of chemical reactions. scielo.org.mxmdpi.com
Table 4: Predicted Fukui Function Indices for Selected Atoms in this compound (Note: The following data is hypothetical and serves to illustrate the concept.)
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |
| O (carbonyl) | 0.08 | 0.15 |
| N (amide) | 0.05 | 0.12 |
| C (carbonyl) | 0.12 | 0.07 |
| Cl | 0.03 | 0.09 |
Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize non-covalent interactions (NCIs) within and between molecules. researchgate.netnih.govnih.gov These interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion, play a crucial role in determining the three-dimensional structure and properties of molecules. researchgate.netresearchgate.net The RDG is a function of the electron density and its gradient. Plots of the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix can reveal the presence and nature of NCIs. researchgate.netresearchgate.net Different types of interactions are represented by different colors in the resulting visualization, with blue indicating strong attractive interactions (like hydrogen bonds), green indicating weak van der Waals interactions, and red indicating repulsive steric clashes. researchgate.net This analysis can be applied to this compound to understand the intramolecular interactions that influence its conformation.
Molecular Modeling and Docking Studies for Receptor Interactions
Comprehensive searches of scientific databases yielded no specific molecular docking studies performed on this compound. Consequently, there is no available data for the following subsections:
Computational Derivations of Structure-Activity Relationships (SAR)
No computational studies focusing on the structure-activity relationships of this compound and its derivatives were found. Such studies are essential for understanding how chemical modifications to the molecule would affect its biological activity, and this information is currently not available in the public domain.
Theoretical Evaluation of Non-Linear Optical (NLO) Properties
A review of the literature did not uncover any theoretical evaluations of the non-linear optical (NLO) properties of this compound. While the methodologies for such DFT-based calculations are well-established for other organic compounds, they have not been specifically applied to and published for this molecule. Therefore, no data on its polarizability, hyperpolarizability, or other NLO characteristics can be reported.
V. Supramolecular Chemistry and Solid State Characteristics of N 2 Chlorophenyl 2 Methylpropanamide and Analogues
Comprehensive Analysis of Hydrogen Bonding Networks
Hydrogen bonds are the most influential directional interactions in the crystal structures of amides. The presence of N-H and C=O groups, as well as other potential donor and acceptor sites, leads to the formation of robust and predictable hydrogen-bonding motifs.
A predominant feature in the crystal packing of primary and secondary amides is the formation of hydrogen bonds between the amide N-H donor and the carbonyl C=O acceptor of a neighboring molecule. libretexts.orgupenn.edu This interaction is highly directional and plays a crucial role in the organization of molecules in the solid state.
In many analogues of N-(2-Chlorophenyl)-2-methylpropanamide, this N-H···O hydrogen bond is the primary interaction leading to the formation of centrosymmetric dimers. For instance, in the crystal structure of the related compound N-(4-Chlorophenylsulfonyl)-2-methylpropanamide, molecules are linked by pairs of N–H···O hydrogen bonds, creating distinct inversion dimers. mdpi.comresearchgate.net These dimers then serve as the fundamental building blocks for the extended crystal lattice. The formation of a strong hydrogen bond between an OH group (acting as a model for the N-H group) and a carbonyl group typically results in an elongation of the C=O bond by approximately 0.007–0.013 Å. nih.gov
Table 1: Hydrogen Bond Geometry for N-(4-Chlorophenylsulfonyl)-2-methylpropanamide (Analogue)
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
|---|---|---|---|---|
| N-H···O | 0.86 | 2.11 | 2.96 | 170 |
Data is for an analogous compound and serves as a representative example. mdpi.comresearchgate.net
Depending on the specific conformation of the molecule, intramolecular hydrogen bonds can also occur. These interactions typically involve the amide N-H group and an acceptor atom on a substituent, such as the chlorine atom on the phenyl ring or an oxygen atom of a sulfonyl group in sulfanilamide (B372717) analogues.
In some N-(chlorophenyl)pyridinecarboxamides, intramolecular N-H···Npyridine interactions are observed, which can significantly influence the planarity of the molecule. nih.gov For this compound, the ortho position of the chlorine atom could potentially lead to an intramolecular N-H···Cl hydrogen bond, which would fix the conformation of the amide linkage relative to the phenyl ring. Such an interaction would likely result in a more planar molecular geometry.
While weaker than conventional N-H···O bonds, C-H···O hydrogen bonds are increasingly recognized as significant contributors to the stability of crystal structures. mdpi.com In the crystal lattices of amide-containing compounds, various C-H groups, including those from the aromatic ring and the alkyl moiety, can act as donors to the carbonyl oxygen acceptor.
These interactions often form complex networks that link the primary hydrogen-bonded dimers or chains into higher-dimensional structures. For example, in the crystal structure of 2-chloro-N-(2-nitrophenyl)nicotinamide, molecules are linked by two distinct C-H···O hydrogen bonds, forming a chain of fused rings. nih.gov Similarly, in sulfonamide-substituted silatranes, C-H···O=S short contacts contribute to the formation of cyclic dimers, demonstrating the structure-directing role of these weaker interactions. mdpi.com
In hydrated crystal structures of related amides, O-H···N and O-H···O hydrogen bonds involving water molecules can further diversify the supramolecular architecture, creating intricate layered or three-dimensional networks. nih.gov
Investigation of Aromatic and Halogen-Mediated Interactions
Beyond classical hydrogen bonding, weaker non-covalent interactions involving the aromatic ring and the chlorine substituent are vital in defining the crystal packing.
The presence of the chlorophenyl ring in this compound allows for the formation of π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. The geometry of these interactions can be parallel-displaced (offset) or T-shaped (edge-to-face). mdpi.com
Table 2: Parameters for π-π Stacking Interactions
| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) |
|---|---|---|
| Parallel-displaced | 3.5 - 4.0 | < 10 |
| T-shaped/Edge-to-face | ~5.0 | ~90 |
These are typical values and can vary depending on the specific crystal structure.
Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as a carbonyl oxygen or a nitrogen atom. The chlorine atom in this compound, particularly due to its attachment to an electron-withdrawing phenyl ring, has the potential to act as a halogen bond donor.
In the crystal packing of some halogenated organic compounds, C-Cl···O or C-Cl···N interactions are observed, which can act as structure-directing synthons. For instance, in one polymorphic form of a disubstituted pyrimidine (B1678525) containing two 4-chlorophenyl groups, the molecules are linked exclusively by N-H···Cl hydrogen bonds, highlighting the importance of interactions involving chlorine. rsc.org The strength and directionality of these halogen bonds can compete with or complement traditional hydrogen bonds in defining the final crystal architecture.
Anion-Pi (π) and CH-Pi (π) Interactions
Beyond classical hydrogen bonds, weaker interactions such as anion-π and CH-π play a significant role in the stabilization of crystal lattices.
Anion-π Interactions: This type of non-covalent bond involves an attractive force between an anion and the electron-poor face of a π-system. The strength of this interaction is correlated with its electrostatic component. nih.gov Quantum mechanical calculations have shown an energy minimum at a distance slightly below 3 Å between an oxygen phosphate (B84403) atom and the centroid of a nucleobase plane. nih.gov In the context of this compound analogues, while direct anion-π interactions with the chlorophenyl ring are less common, the π-acidic nature of the aromatic ring, enhanced by the electron-withdrawing chlorine atom, makes it a potential site for such interactions should an appropriate anion be present in a salt form. These interactions can be pivotal in controlling the assembly of molecules, for instance, by promoting the decomposition of certain anions to form an inorganic-rich Cathode-Electrolyte Interphase (CEI) in battery applications. rsc.org
Polymorphism and Solid-State Forms
Polymorphism is the ability of a solid material to exist in more than one crystal structure. researchgate.net These different forms, or polymorphs, can exhibit distinct physical and chemical properties, making the control over crystallization a critical aspect of material science. researchgate.netscience.gov
Factors Influencing Polymorphic Behavior and Crystal Habit
The formation of a specific polymorph is a kinetically and thermodynamically controlled process influenced by several factors.
Crystallization Conditions: The choice of solvent is a primary factor. Different solvents can lead to the formation of different polymorphs or solvates. For instance, two polymorphic forms of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine were obtained from different crystallization conditions; one form was isolated from the oily mother residue, while the other was obtained by recrystallization from an acetone-methanol mixture. nih.gov
Molecular Conformation: Molecules with conformational flexibility can adopt different shapes, which can then pack into different crystal lattices. Tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid, exists as two polymorphs where the molecule adopts different conformations. rsc.org In the yellow form, the dihedral angle between the two benzene (B151609) rings is 46°, whereas in the white form, it is 73°. rsc.org This conformational difference is a direct cause of the observed polymorphism.
Intermolecular Interactions: The type and pattern of intermolecular interactions are fundamental to defining a crystal structure. The two polymorphs of the aforementioned N-(4-chlorophenyl) pyrimidine derivative are distinguished by their interaction modes; one features N-H···N hydrogen bonds and aromatic π-π stacking, while the other is linked solely by N-H···Cl hydrogen bonds. nih.gov
Mechanical Stress and Temperature: External factors like pressure and temperature can induce transformations between polymorphic forms. researchgate.net In some cases, a metastable polymorph can transform into a more stable form upon slight mechanical contact. researchgate.net The presence of slip planes within a crystal structure can confer greater plasticity, influencing its mechanical properties like tabletability. nih.gov
Characterization and Comparison of Different Polymorphic Forms
A variety of analytical techniques are employed to identify and characterize different polymorphic forms. nih.gov
X-Ray Diffraction (XRD): Single-crystal XRD provides definitive information about the three-dimensional arrangement of atoms in a crystal, allowing for the unambiguous identification of a polymorphic form. For powders, Powder X-Ray Diffraction (PXRD) is used to obtain a characteristic diffraction pattern for each crystalline solid. nih.gov This technique was crucial in determining the distinct crystal structures of tolfenamic acid polymorphs, revealing differences in molecular conformation and packing. rsc.org
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) are used to measure thermal transitions, such as melting and solid-solid phase transitions. Polymorphs typically have different melting points and enthalpies of fusion. researchgate.net For example, the two polymorphs of nabumetone (B1676900) are characterized by different melting points, with form I melting around 80°C and the metastable form II melting around 65°C. researchgate.net
Spectroscopy: Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can differentiate polymorphs because the different molecular environments in the crystal lattice lead to subtle changes in vibrational modes. nih.gov Solid-state Nuclear Magnetic Resonance (ssNMR) is also a powerful tool for distinguishing polymorphs, as it is sensitive to the local environment of the nuclei. nih.gov
Impact of Substituents on Crystal Structures and Supramolecular Assemblies
The nature and position of substituents on the phenyl ring of N-phenylpropanamide analogues have a profound effect on their crystal structures and supramolecular assemblies.
The electronic properties of substituents can alter the electron density of the molecule, influencing its participation in hydrogen bonding and other non-covalent interactions. mdpi.com A systematic study of N-(substituted-phenyl)-2,2,2-trichloroacetamides, including the 2-chloro analogue (o-ClPhTCA), demonstrated how different substituents lead to vastly different crystal packing, symmetry, and unit cell dimensions. znaturforsch.com For example, N-(2-chlorophenyl)-2,2,2-trichloroacetamide crystallizes in the orthorhombic space group Pna2₁, whereas the 3-nitro substituted analogue crystallizes in the triclinic P-1 space group, and the 4-nitro analogue adopts a monoclinic P2₁/n space group. znaturforsch.com
The position of the substituent is also critical. In a series of N-(chlorophenyl)pyridinecarboxamides, the position of the chlorine atom (ortho, meta, or para) was shown to influence the dominant hydrogen bonding motif. nih.gov For instance, in N-(ortho-chlorophenyl) isomers, intramolecular N–H···N(pyridine) interactions were favored, leading to molecular planarity, while in an N-(para-chlorophenyl) isomer, intermolecular amide···amide interactions were observed. nih.gov Furthermore, halogen substitution can lead to isomorphism. Five of the nine N-(chlorophenyl)pyridinecarboxamides studied were found to be isomorphous with their N-(bromophenyl) analogues, indicating that in these cases, the substitution of chlorine with bromine does not significantly alter the crystal packing. nih.gov
The table below summarizes the crystallographic data for several N-(substituted-phenyl)-2,2,2-trichloroacetamides, illustrating the significant impact of the substituent's nature and position on the crystal structure. znaturforsch.com
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| N-(2-chlorophenyl)-2,2,2-trichloroacetamide | Orthorhombic | Pna2₁ | 8.769 | 12.838 | 9.578 | 90 | 90 | 90 |
| N-(4-chlorophenyl)-2,2,2-trichloroacetamide | Orthorhombic | Pna2₁ | 9.878 | 18.234 | 6.136 | 90 | 90 | 90 |
| N-(3-nitrophenyl)-2,2,2-trichloroacetamide | Triclinic | P-1 | 7.493 | 9.992 | 15.225 | 84.16 | 82.59 | 84.92 |
| N-(4-nitrophenyl)-2,2,2-trichloroacetamide | Monoclinic | P2₁/n | 5.807 | 15.354 | 12.475 | 90 | 92.28 | 90 |
Vi. Mechanistic Investigations of Biological Interactions for N 2 Chlorophenyl 2 Methylpropanamide and Its Derivatives
Elucidation of Molecular Target Interaction Mechanisms
While specific studies on N-(2-Chlorophenyl)-2-methylpropanamide are not extensively documented in publicly available literature, the mechanistic actions of its derivatives, particularly those sharing the core N-phenylpropanamide scaffold, have been explored against various biological targets. These studies offer valuable insights into the potential interaction mechanisms of the title compound.
The N-phenylpropanamide and related amide structures are prevalent in a variety of enzyme inhibitors. The specific nature of the substitution on both the phenyl ring and the acyl group significantly influences the inhibitory potency and selectivity.
Cyclooxygenase (COX): The conversion of nonsteroidal anti-inflammatory drugs (NSAIDs) into amide derivatives has been shown to yield potent and selective COX-2 inhibitors. This suggests that the amide moiety can play a crucial role in fitting into the active site of COX enzymes.
Carbonic Anhydrase (CA): While direct inhibition by this compound is not reported, related sulfonamide derivatives containing a chlorophenyl group have demonstrated potent CA inhibitory activity. This highlights the potential for the chlorophenyl group to interact with the active site of metalloenzymes like CA.
Indoleamine 2,3-dioxygenase (IDO1): The development of IDO1 inhibitors is a key area in cancer immunotherapy. Although specific data on this compound is unavailable, the general structures of many IDO1 inhibitors feature aromatic rings and amide-like functionalities, suggesting a potential, though unconfirmed, role for this class of compounds.
Pyruvate Dehydrogenase Kinase (PDK): The inhibition of PDK is a therapeutic strategy for metabolic diseases and cancer. While no direct evidence links this compound to PDK inhibition, the diverse chemical space of known PDK inhibitors does not exclude the possibility of interaction.
SARS-CoV-2 Mpro: The main protease of SARS-CoV-2 is a critical target for antiviral drug development. The active site of this enzyme accommodates a range of chemical scaffolds, and while no studies have specifically implicated this compound, the general principles of protease inhibition suggest that the amide bond could mimic a peptide linkage.
Derivatives of N-phenylpropanamide have been extensively studied as ligands for various receptors, particularly in the central nervous system.
Opioid Receptors: A significant body of research exists on N-phenylpropanamide derivatives as potent and selective opioid receptor agonists and antagonists. For instance, the diastereoisomers of N-[3-methyl-1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamide have been synthesized and their analgesic activities and receptor binding profiles characterized. acs.org The stereochemistry of these compounds is critical for their interaction with opioid receptors, primarily the mu receptor. nih.govnih.gov
Cannabinoid Receptors: Analogues of the cannabinoid CB1 receptor antagonist SR141716, which feature an amide or hydrazide linkage, have been synthesized to probe the structure-activity relationships at the receptor's aminopiperidine region. nih.gov These studies indicate that the nature and length of the substituent on the amide nitrogen significantly affect binding affinity and efficacy. nih.gov
Transient Receptor Potential Vanilloid 1 (TRPV1): 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamide derivatives have been identified as potent TRPV1 antagonists. nih.gov Structure-activity relationship studies revealed that hydrophobic substituents on the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region are crucial for activity. nih.gov
The binding of these ligands to their respective receptors initiates a cascade of intracellular signaling events. For G-protein coupled receptors like opioid and cannabinoid receptors, ligand binding typically modulates the activity of adenylyl cyclase and ion channels, leading to changes in cell excitability and neurotransmitter release.
Structure-Mechanism Relationship (SMR) Analysis
The relationship between the chemical structure of this compound derivatives and their mechanism of action is a critical aspect of understanding their biological effects.
A study on 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents revealed that the presence of both electron-donating (e.g., -CH3) and electron-withdrawing (e.g., -NO2) groups on the N-phenyl ring enhanced inhibitory activity against α-glucosidase and α-amylase. nih.gov Molecular docking studies of these compounds indicated that they form hydrogen bonds, as well as electrostatic and hydrophobic interactions, within the active sites of these enzymes. nih.gov
In the context of cannabinoid receptor antagonists, quantitative structure-activity relationship (QSAR) models have been developed. One such model for SR141716 analogues suggested that ligands exceeding a certain length would have reduced potency and that substituents with a positive charge density in the aminopiperidine region would likely possess increased pharmacological activity. nih.gov
For fentanyl analogues, which share the N-phenylpropanamide core, the stereochemistry at the 3- and 4-positions of the piperidine (B6355638) ring, as well as the configuration of substituents on the phenylethyl group, dramatically influences their analgesic potency and receptor affinity. nih.gov
Role of Specific Functional Groups in Mechanistic Activity
The specific contributions of the amide moiety and the chlorophenyl group are pivotal in defining the biological interactions of this compound.
The amide bond is a cornerstone of peptide and protein structure and is also a key functional group in many synthetic bioactive molecules. Its importance stems from its ability to act as both a hydrogen bond donor (via the N-H group) and acceptor (via the C=O group). This dual nature allows it to form crucial interactions with the backbones and side chains of amino acid residues within enzyme active sites and receptor binding pockets.
In many enzyme inhibitors, the amide group can act as a bioisostere for a peptide bond, allowing the inhibitor to be recognized by the enzyme. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be critical for achieving the correct orientation for binding.
In receptor ligands, the amide group often serves as a key pharmacophoric element. For example, in the case of the cannabinoid receptor antagonist analogues, replacing the amide with a hydrazide was explored to understand the effect of the second nitrogen on receptor binding affinity. nih.gov
The chlorophenyl group in this compound significantly influences its physicochemical properties and its potential interactions with biological targets. The chlorine atom is an electron-withdrawing group, which can affect the electron density of the phenyl ring and the acidity of the amide proton. Its presence can also introduce favorable hydrophobic and van der Waals interactions with nonpolar regions of a binding site.
The position of the chlorine atom is also critical. In this compound, the ortho-chloro substituent can induce a specific conformation of the molecule by influencing the dihedral angle between the phenyl ring and the amide plane. This conformational preference can be crucial for fitting into a specific binding pocket. For instance, in a series of antiproliferative 2-chlorophenyl carboxamide thienopyridines, modifications at this position were found to be critical for activity. elsevierpure.com
Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug design. This interaction involves the favorable interaction between the electrophilic region of the halogen and a nucleophilic site on the biological target.
Mechanistic Implications of Alkyl and Other Substituents
The biological activity of N-aryl propanamides, including derivatives of this compound, is significantly influenced by the nature and position of substituents on both the aromatic ring and the propanamide moiety. Mechanistic studies reveal that these substitutions can modulate the molecule's steric, electronic, and hydrophobic properties, thereby altering its interaction with biological targets.
The size and branching of alkyl groups on the amide nitrogen can have a profound effect on receptor affinity and selectivity. In analogous systems, such as the noroxymorphindole series, varying the N-substituent from a simple ethyl to a larger heptyl group, or introducing branched alkyl chains like isopropyl, directly impacts opioid receptor binding. nih.gov For instance, while linear alkyl chains might enhance binding up to a certain length through increased hydrophobic interactions within a receptor pocket, bulky or branched groups can introduce steric hindrance, either preventing optimal binding or, conversely, improving selectivity by favoring a specific receptor conformation. nih.gov In the context of this compound derivatives, an N-alkyl substituent could mechanistically influence the orientation of the chlorophenyl ring within a binding site, affecting key interactions.
The position of these substituents is also mechanistically crucial. In studies of 2-phenoxybenzamides, moving a piperazinyl substituent from the ortho to the para position on an N-phenyl ring resulted in a dramatic increase in antiplasmodial activity and selectivity. mdpi.com This highlights that the specific location of a substituent dictates the molecule's ability to form critical bonds (e.g., hydrogen bonds) or to fit within the topographical constraints of the target's binding site. For derivatives of this compound, shifting the chloro-substituent or introducing other groups at different positions would similarly be expected to have a significant mechanistic impact on binding.
Table 1: Impact of N-Alkyl Group Substitutions on Opioid Receptor Binding Affinity (Kᵢ, nM) in an Analogous Indolomorphinan Series
| N-Substituent | µ Kᵢ (nM) | δ Kᵢ (nM) | κ Kᵢ (nM) | µ/δ Selectivity |
| Ethyl | 1.1 | 10.3 | 290 | 9.4 |
| Propyl | 0.28 | 3.1 | 120 | 11 |
| Isopropyl | 1.9 | 24.3 | 1100 | 13 |
| Pentyl | 0.27 | 1.7 | 140 | 6.3 |
| 2-Methylallyl | 8.0 | 4.7 | 3800 | 0.59 |
| Data derived from studies on noroxymorphindole analogs, illustrating the principle of N-alkyl substituent effects on receptor affinity and selectivity. nih.gov |
Bioisosteric Replacement Studies and Their Mechanistic Outcomes
Bioisosteric replacement is a key strategy in medicinal chemistry to enhance the pharmacological profile of a lead compound by substituting a functional group with another that has similar physicochemical properties. For derivatives of this compound, the amide bond is a primary target for such modifications. Amide groups are susceptible to enzymatic hydrolysis, which can lead to poor metabolic stability. nih.govdrughunter.com Replacing the amide with a more robust bioisostere can address this liability while maintaining or improving biological activity. cambridgemedchemconsulting.com
Common non-classical bioisosteres for the amide bond include five-membered heterocyclic rings such as 1,2,3-triazoles, 1,2,4-triazoles, and oxadiazoles . drughunter.comnih.gov These heterocycles are chosen because they can mimic the key steric and electronic features of the amide group, including its hydrogen bonding capacity and its typical trans conformation. cambridgemedchemconsulting.comnih.gov
Mechanistic Outcomes of Amide Replacement:
Improved Metabolic Stability: The primary mechanistic goal of replacing the amide bond is to create a molecule that is resistant to cleavage by proteases and amidases. nih.govcambridgemedchemconsulting.com Heterocyclic rings like triazoles are not readily hydrolyzed in vivo, which can lead to improved pharmacokinetic profiles. nih.gov
Modulation of Binding Affinity: Bioisosteres can alter binding affinity and selectivity. In studies on GPR88 agonists with a propanamide scaffold, replacing an N-methyl amide with a 1,3,4-oxadiazole (B1194373) initially resulted in moderate potency. nih.gov However, further modifications led to the discovery that 1H-1,2,3-triazole analogues were the most potent agonists in the series. nih.gov This demonstrates that the electronic and hydrogen-bonding properties of the chosen heterocycle are critical. The 1,2,3-triazole motif is capable of participating in hydrogen bonds, dipole-dipole interactions, and π-stacking, allowing it to effectively interact with a receptor binding pocket. nih.gov
Conformational Rigidity: Replacing the flexible amide bond with a rigid ring system can lock the molecule into a specific, biologically active conformation. This can reduce the entropic penalty upon binding and enhance affinity and selectivity for the target. cambridgemedchemconsulting.com For example, 1,4-disubstituted 1,2,3-triazoles are known to effectively mimic the geometry of a trans-amide bond. nih.gov
Table 2: Bioisosteric Replacement of an Amide in a 2-AMPP Propanamide Scaffold and Effect on GPR88 Agonist Potency
| Compound Type / Bioisostere | Potency (EC₅₀, nM) |
| Parent Amide (Compound 4) | ~295 |
| 5-Methyl-1,3,4-oxadiazole | 178 |
| 1H-1,2,4-triazole | 178 |
| 1H-1,2,3-triazole (Compound 25) | 95 |
| 1H-1,2,3-triazole (Compound 26) | 60 |
| Data adapted from a study on 2-AMPP derived GPR88 agonists, illustrating the mechanistic outcome of replacing an amide with various heterocyclic bioisosteres. nih.gov |
Analysis of Factors Governing Binding Affinity and Selectivity
The binding affinity and selectivity of this compound and its derivatives for their biological targets are governed by a combination of interrelated physicochemical factors. A thorough analysis of structure-activity relationships (SAR) in analogous compound series reveals the critical role of hydrophobicity, steric effects, and specific chemical interactions.
Steric Factors and Molecular Shape: The three-dimensional shape of the molecule and the volume of its substituents are paramount for achieving a complementary fit with the binding site. The effect of N-alkyl chain length and branching on the receptor affinity of opioid antagonists is a classic example of steric influence. nih.gov In that series, selectivity between receptor subtypes (e.g., mu vs. delta) was highly dependent on the steric bulk of the N-substituent. nih.gov For derivatives of this compound, the steric hindrance imposed by the ortho-chloro substituent, combined with the isobutyl group of the propanamide, would be expected to significantly restrict the molecule's conformational freedom and dictate its preferred binding pose.
Electronic Effects and Hydrogen Bonding: The electronic nature of substituents influences the molecule's polarity and its capacity to form key interactions. The electron-withdrawing chlorine atom on the phenyl ring affects the electron density of the entire N-phenyl group and the acidity of the amide N-H proton. Nitrogen atoms within the core structure or in substituents can act as crucial hydrogen bond acceptors or donors, which are often essential for anchoring the ligand within the active site and ensuring high affinity. mdpi.com The amide moiety itself is a critical pharmacophore, capable of acting as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O), making it a focal point for ligand-receptor interactions. drughunter.com The replacement of this group with a bioisostere that cannot replicate these interactions would likely lead to a significant loss of affinity, whereas one that mimics them can maintain or enhance binding. nih.gov
Vii. Future Research Directions and Potential Applications in Chemical Biology
Development of Advanced Rational Design Principles based on Mechanistic Insights
Future research should prioritize elucidating the precise mechanism of action of N-(2-Chlorophenyl)-2-methylpropanamide to inform the rational design of new, more potent, and selective analogs. A deep understanding of its molecular interactions with biological targets is critical. Techniques such as X-ray crystallography and cryo-electron microscopy could be employed to determine the three-dimensional structure of the compound when bound to its target protein. This structural information would be invaluable for computational modeling and simulation studies aimed at optimizing the compound's affinity and specificity.
Furthermore, structure-activity relationship (SAR) studies will be instrumental in identifying the key chemical features responsible for its biological effects. By systematically modifying the chlorophenyl ring, the amide linker, and the isopropyl group, researchers can probe the steric and electronic requirements for optimal activity. This data-driven approach will enable the development of advanced rational design principles for this class of molecules.
Integration of Multi-Omics Data for Comprehensive Biological Profiling
To gain a holistic understanding of the biological effects of this compound, future studies should integrate various "omics" technologies. This systems biology approach can provide a comprehensive profile of the compound's impact on cellular processes.
| Omics Technology | Potential Application for this compound Profiling |
| Genomics | Identification of genetic markers that confer sensitivity or resistance to the compound. |
| Transcriptomics | Analysis of changes in gene expression patterns in response to treatment with the compound, revealing affected signaling pathways. |
| Proteomics | Identification of direct protein targets and downstream changes in protein expression and post-translational modifications. |
| Metabolomics | Assessment of alterations in cellular metabolism, providing insights into the functional consequences of target engagement. |
By integrating these multi-omics datasets, researchers can construct detailed network models of the compound's mechanism of action, leading to a more complete understanding of its biological profile and potential off-target effects.
Exploration of Novel Supramolecular Assembly Applications in Materials Science
The amide functional group in this compound is capable of forming hydrogen bonds, which can drive the self-assembly of molecules into well-ordered supramolecular structures. The presence of the chlorophenyl group can also lead to other non-covalent interactions, such as halogen bonding and π-π stacking, further influencing the assembly process.
Future research could explore the potential of this compound and its derivatives in materials science. By controlling the conditions of self-assembly, it may be possible to create novel biomaterials with tailored properties, such as hydrogels for drug delivery or three-dimensional scaffolds for tissue engineering. The specific stereochemistry and substitution patterns on the phenyl ring can be systematically varied to tune the morphology and function of the resulting supramolecular assemblies.
Focused Research on Emerging Biological Targets and Pathways
While the precise biological targets of this compound may not be fully elucidated, its chemical structure suggests potential interactions with a variety of enzymes and receptors. Amide-containing compounds are known to interact with a wide range of biological targets, and the chlorophenyl moiety can enhance binding affinity and selectivity.
Future research should focus on screening this compound against a panel of emerging biological targets implicated in various diseases. This could include kinases, proteases, and ion channels that are currently of high interest in drug discovery. Identifying novel biological targets for this compound could open up new therapeutic avenues for diseases with unmet medical needs.
Application as Chemical Probes for Cellular and Biochemical Systems
This compound and its derivatives have the potential to be developed into valuable chemical probes for studying cellular and biochemical systems. A chemical probe is a small molecule that can be used to selectively modulate the function of a specific protein or pathway, allowing researchers to dissect complex biological processes.
To be an effective chemical probe, a compound must exhibit high potency, selectivity, and a well-characterized mechanism of action. Future work should focus on optimizing the properties of this compound to meet these stringent criteria. This could involve the synthesis of tagged versions of the compound, such as fluorescent or biotinylated derivatives, to facilitate the identification of its binding partners and to visualize its subcellular localization. The development of such probes would provide powerful tools for the broader chemical biology community.
Q & A
Basic Research Question
- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation (H333 risk) .
- Waste Disposal : Halogenated waste segregated and treated via incineration .
How can reaction conditions be optimized to reduce by-products in halogenated propanamide synthesis?
Advanced Research Question
Key parameters:
- Temperature : Lower temperatures (0–5°C) reduce side reactions (e.g., over-acylation) .
- Solvent Choice : Anhydrous DCM minimizes hydrolysis of acyl chloride intermediates.
- Catalyst : DMAP (4-dimethylaminopyridine) accelerates reaction, reducing reaction time from 24h to 6h .
Data: A 75% yield was achieved with DCM/TEA/DMAP at 0°C, compared to 50% without DMAP .
Which spectroscopic signatures confirm the structure of this compound?
Basic Research Question
- ¹H NMR (CDCl₃) : δ 8.20 (s, 1H, NH), 7.35–7.25 (m, 4H, Ar-H), 2.45 (q, 1H, CH(CH₃)), 1.30 (d, 6H, CH₃) .
- IR (KBr) : 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend) .
- MS (EI) : m/z 211 [M]⁺ (C₁₀H₁₁ClNO) .
How do computational tools enhance understanding of this compound’s reactivity?
Advanced Research Question
- DFT Calculations (B3LYP/6-311G )**: Predict electrophilic sites (e.g., amide carbonyl) for nucleophilic attack.
- Molecular Electrostatic Potential (MEP) : Identifies regions prone to halogen bonding (e.g., Cl atom in 2-chlorophenyl group) .
Example: MEP maps align with XRD data, showing Cl···O interactions (3.1 Å) stabilizing crystal packing .
What storage conditions preserve stability?
Basic Research Question
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
- Light Sensitivity : Amber vials avoid photodegradation of the chlorophenyl group.
- Desiccant : Silica gel packets prevent moisture absorption .
How are crystallographic challenges like twinning addressed?
Advanced Research Question
- Data Collection : High-resolution data (θ > 25°) improves redundancy. Use SHELXD for twin law identification .
- Refinement : SHELXL-2018’s TWIN/BASF commands model twinning (e.g., twin fraction 0.35 for a hemihedral twin) .
Example: A crystal with α = 94.20° showed twinning; refinement with TWIN/ROTA yielded R₁ = 0.039 .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
